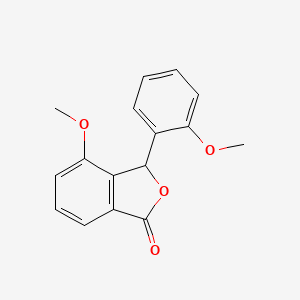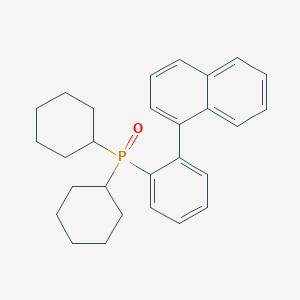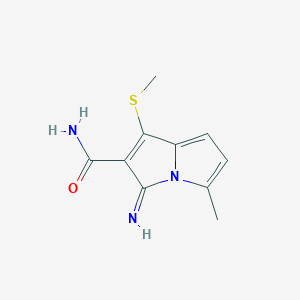
(R)-1-((1-Methylpyrrolidin-2-yl)methyl)piperazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
®-1-((1-Methylpyrrolidin-2-yl)methyl)piperazine is a chiral compound that features a piperazine ring substituted with a methylpyrrolidine moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ®-1-((1-Methylpyrrolidin-2-yl)methyl)piperazine typically involves the reaction of ®-1-methylpyrrolidine with piperazine under specific conditions. The reaction is often carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of ®-1-((1-Methylpyrrolidin-2-yl)methyl)piperazine may involve continuous flow processes to enhance efficiency and yield. These methods often utilize advanced technologies such as microreactors to ensure precise control over reaction conditions and scalability.
Análisis De Reacciones Químicas
Types of Reactions
®-1-((1-Methylpyrrolidin-2-yl)methyl)piperazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can lead to the formation of secondary amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the piperazine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like alkyl halides or acyl chlorides can be employed under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can produce a variety of substituted piperazines.
Aplicaciones Científicas De Investigación
®-1-((1-Methylpyrrolidin-2-yl)methyl)piperazine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be employed in the study of enzyme interactions and receptor binding.
Industry: The compound is used in the production of specialty chemicals and as an intermediate in various chemical processes.
Mecanismo De Acción
The mechanism of action of ®-1-((1-Methylpyrrolidin-2-yl)methyl)piperazine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparación Con Compuestos Similares
Similar Compounds
(S)-1-((1-Methylpyrrolidin-2-yl)methyl)piperazine: The enantiomer of the compound, which may exhibit different biological activities.
1-(Pyrrolidin-2-ylmethyl)piperazine: A similar compound lacking the methyl group on the pyrrolidine ring.
1-(Methylpiperazin-2-yl)methylpyrrolidine: A structural isomer with different substitution patterns.
Uniqueness
®-1-((1-Methylpyrrolidin-2-yl)methyl)piperazine is unique due to its specific chiral configuration and the presence of both piperazine and methylpyrrolidine moieties. This combination of features can result in distinct chemical reactivity and biological activity compared to similar compounds.
Propiedades
Fórmula molecular |
C10H21N3 |
|---|---|
Peso molecular |
183.29 g/mol |
Nombre IUPAC |
1-[[(2R)-1-methylpyrrolidin-2-yl]methyl]piperazine |
InChI |
InChI=1S/C10H21N3/c1-12-6-2-3-10(12)9-13-7-4-11-5-8-13/h10-11H,2-9H2,1H3/t10-/m1/s1 |
Clave InChI |
CSOYJQIXGATGDG-SNVBAGLBSA-N |
SMILES isomérico |
CN1CCC[C@@H]1CN2CCNCC2 |
SMILES canónico |
CN1CCCC1CN2CCNCC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3H-pyrrolo[1,2-a]benzimidazole](/img/structure/B12892705.png)

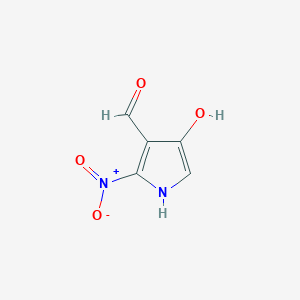

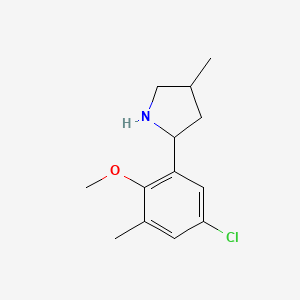
![2-[2-(4-Methylpiperazin-1-yl)ethyl]-1-benzofuran-5-carbonitrile](/img/structure/B12892730.png)
![2-(Carboxymethyl)benzo[d]oxazole-7-acetonitrile](/img/structure/B12892734.png)
![2-[(5-Butoxy-1-phenyl-1H-pyrazole-3-carbonyl)amino]benzoic acid](/img/structure/B12892744.png)

